N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinolinone derivative characterized by:
- A 4-oxo-1,4-dihydroquinoline core substituted at position 3 with a 4-fluorobenzenesulfonyl group and at position 6 with a fluoro atom.
- An acetamide side chain at position 1, linked to a 4-ethoxyphenyl group.
The synthesis of such compounds typically involves sulfonylation of the quinolinone core followed by coupling of the acetamide moiety, analogous to methods described for indazole derivatives (e.g., trityl protection and palladium-catalyzed reactions) .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O5S/c1-2-34-19-8-6-18(7-9-19)28-24(30)15-29-14-23(25(31)21-13-17(27)5-12-22(21)29)35(32,33)20-10-3-16(26)4-11-20/h3-14H,2,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGGRCFFLOUFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the ethoxyphenyl and fluoro groups. Common reagents used in these reactions include ethyl iodide, fluorobenzene, and sulfonyl chlorides. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the progress and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or fluoro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with acidic or basic conditions, while reduction reactions often require anhydrous conditions and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinolinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Quinolinone Substituents
Position 6 Substitutions
- Target Compound : 6-Fluoro substituent enhances electronegativity and may influence halogen bonding.
- Analog 1 () : Replaces 6-fluoro with 6-ethoxy , increasing steric bulk and lipophilicity. This substitution could alter solubility and membrane permeability .
- Analog 2 () : Features 6-chloro instead of 6-fluoro. Chlorine’s larger atomic radius may affect steric interactions in biological targets .
Position 3 Substitutions
- Target Compound: 4-Fluorobenzenesulfonyl group provides strong electron-withdrawing effects, stabilizing the quinolinone core.
Position 4 Substitutions
- Analog 4 (): Replaces quinolinone with a quinazolinone core (two nitrogen atoms). This change modifies electronic distribution and hydrogen-bonding capacity .
Structural and Physicochemical Data
Table 1: Structural Comparison of Key Compounds
Table 2: Calculated Properties
*LogP values estimated using fragment-based methods.
Key Findings and Implications
Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzenesulfonyl group in the target compound enhances stability compared to sulfanyl analogs, which may oxidize under physiological conditions .
Aryl Group Effects : The 4-ethoxyphenyl acetamide moiety optimizes solubility relative to purely hydrophobic analogs (e.g., 4-ethylphenyl) .
Biological Activity
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core, which is known for various biological activities. Its molecular formula is C₂₁H₁₈F₂N₂O₃S, and it possesses several functional groups that contribute to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study demonstrated that quinoline derivatives could effectively target multiple pathways involved in cancer progression, including the inhibition of tubulin polymerization and modulation of signaling pathways related to apoptosis .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The presence of the fluorobenzenesulfonyl group enhances the compound’s ability to penetrate bacterial membranes, making it effective against Gram-positive and Gram-negative bacteria. Research has shown that these compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic processes .
Neuroprotective Effects
In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structural motifs have been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and neuroinflammation . This activity may be attributed to the modulation of neurotransmitter levels and neurotrophic factors.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the quinoline backbone and subsequent functionalization with ethoxy and sulfonyl groups. The synthesis pathway typically includes:
- Formation of the Quinoline Core : Utilizing starting materials such as 2-aminoaryl ketones.
- Fluorination : Introducing fluorine atoms at specific positions using fluorinating agents.
- Sulfonation : Attaching the sulfonyl group via electrophilic aromatic substitution.
- Acetylation : Completing the structure by adding an acetamide group.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
